chemical structure and properties of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
chemical structure and properties of [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine
Advanced Building Block for Medicinal Chemistry []
Executive Summary
[3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine is a high-value bioisosteric building block designed to address common liabilities in lead optimization: lipophilicity (LogP) and metabolic instability. By incorporating a 3-fluoro substituent and a 3-aryloxyoxetane motif, this scaffold offers a polarity-enhanced alternative to traditional 4-methoxy or 4-trifluoromethoxy benzylamines. It is primarily utilized in the synthesis of kinase inhibitors, GPCR ligands, and peptidomimetics where a stable, polar ether linkage is required to modulate physicochemical properties without sacrificing ligand efficiency.
Chemical Identity & Structure
The molecule features a benzylamine core substituted at the para-position with an oxetan-3-yloxy group and at the meta-position with a fluorine atom. This specific substitution pattern leverages the "Oxetane Principle" , where the oxetane ring acts as a lipophilicity-lowering surrogate for gem-dimethyl or carbonyl groups while maintaining metabolic robustness.
| Property | Detail |
| IUPAC Name | [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine |
| CAS Number | 1349709-03-0 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| SMILES | NCC1=CC(F)=C(OC2COC2)C=C1 |
| Core Motif | 3-Aryloxyoxetane / 3-Fluorobenzylamine |
Physicochemical Profile & Design Logic
This building block is engineered to improve the "drug-likeness" of small molecules. The table below contrasts it with common analogs.
| Property | [3-Fluoro-4-(oxetan-3-yloxy)...] | 4-Methoxy Analog | 4-OCF₃ Analog | Design Implication |
| ClogP (Est.) | ~0.8 - 1.1 | ~1.4 | ~2.8 | Significant reduction in lipophilicity improves solubility. |
| tPSA | ~55 Ų | ~35 Ų | ~35 Ų | Increased polar surface area aids permeability/solubility balance. |
| H-Bond Acceptors | 3 (Amine + Ether + Oxetane O) | 2 | 2 | Oxetane oxygen is a potent H-bond acceptor (Lewis basicity). |
| Metabolic Stability | High | Low (O-demethylation) | High | Fluorine blocks oxidative metabolism at the aromatic ring; oxetane resists CYP450. |
| pKa (Amine) | ~8.8 | ~9.3 | ~8.9 | Fluorine inductive effect slightly lowers basicity, potentially improving CNS penetration. |
Key Structural Features:
-
Oxetane Ring: Acts as a "polar shield." The exposed oxygen lone pairs function as a weak hydrogen bond acceptor, improving aqueous solubility compared to acyclic ethers.
-
3-Fluoro Substituent: Exerts a strong electron-withdrawing effect (
, ), deactivating the phenyl ring against oxidative metabolism and modulating the pKa of the benzylamine. -
Ether Linkage: The
character of the oxetane attachment provides a distinct vector for exploring chemical space compared to planar aromatic ethers.
Synthesis Protocols
The synthesis typically proceeds via a convergent route involving the nucleophilic aromatic substitution or alkylation of a phenol precursor, followed by reduction of the nitrile to the amine.
Method A: Alkylation & Reduction (Standard Route)
Step 1: Formation of the Oxetane Ether
-
Reagents: 3-Fluoro-4-hydroxybenzonitrile, 3-Iodooxetane (or 3-Tosyloxetane), Cesium Carbonate (
). -
Solvent: DMF or NMP (anhydrous).
-
Conditions:
, 12-24 hours. -
Mechanism:
displacement. The phenol is deprotonated by and attacks the electrophilic C3 position of the oxetane.-
Note: 3-Iodooxetane is preferred over the tosylate for higher reactivity, though it is more expensive.
-
Step 2: Reduction of the Nitrile
-
Reagents: Borane-THF complex (
) or Lithium Aluminum Hydride ( ). -
Conditions:
to RT, followed by careful quenching. -
Critical Handling: Acidic quenching (e.g., HCl) must be performed cautiously. While the oxetane ether is relatively stable, prolonged exposure to strong aqueous acid at high temperatures can trigger ring opening. A mild workup (e.g., NaOH or minimal acid contact) is recommended.
Visual Synthesis Workflow
Figure 1: Synthetic pathway from commercially available nitrile precursor to the target benzylamine.
Stability & Handling
The oxetane ring introduces specific stability considerations distinct from standard benzylamines.
-
Acid Sensitivity: Oxetanes are cyclic ethers with significant ring strain (~107 kJ/mol). Under strongly acidic aqueous conditions (e.g., 1M HCl, reflux), the oxygen can protonate, making the ring susceptible to nucleophilic attack (ring opening) by water or chloride ions.
-
Protocol: When forming salts (e.g., HCl salt), use anhydrous conditions (HCl in dioxane/ether) and avoid excess acid. Store as the free base if possible, or as a fumarate/oxalate salt for milder stability.
-
-
Thermal Stability: Generally stable up to
in neutral/basic media. -
Storage: Hygroscopic as a salt. Store at
under inert atmosphere (Argon/Nitrogen).
Applications in Drug Discovery[3][4]
Fragment-Based Drug Design (FBDD)
This molecule serves as an ideal "elaborated fragment." It provides a vector for growing into the S1/S2 pockets of enzymes while anchoring the molecule via the primary amine (often forming salt bridges with Asp/Glu residues).
Bioisosteric Replacement Strategy
In lead optimization, if a lead compound contains a 4-methoxybenzylamine or 4-(trifluoromethoxy)benzylamine moiety:
-
Problem: The lead has high lipophilicity (LogP > 4) or poor metabolic stability (O-demethylation).
-
Solution: Replace with [3-Fluoro-4-(oxetan-3-yloxy)phenyl]methanamine.
-
Outcome:
-
LogP Reduction: Lowers LogP by ~0.5–1.0 unit.
-
Solubility: Increases aqueous solubility due to the oxetane oxygen's accessibility.
-
Metabolic Block: The 3-fluoro group prevents aromatic hydroxylation; the oxetane is stable to esterases and most CYPs.
-
Signaling Pathway Integration
The amine is frequently used to target kinases (e.g., attaching to the hinge-binding motif) or GPCRs (aminergic receptors).
Figure 2: Strategic application of the building block in Lead Optimization.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group. Angewandte Chemie International Edition. Retrieved from [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Retrieved from [Link]
